molecular formula C12H12FNO3 B1443265 Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate CAS No. 1086398-59-5

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate

Cat. No. B1443265
CAS RN: 1086398-59-5
M. Wt: 237.23 g/mol
InChI Key: RXBPRBZNIBWUPY-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives like Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate often involves complex chemical reactions. For instance, one method involves the addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Another method involves stirring Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with dioxane and aqueous dimethylamine, heating at 70°C for 4 hours, and then precipitating the product by adding HCl solution in EtOAc .


Molecular Structure Analysis

The molecular structure of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate can be represented by the SMILES string FC1=CC2=C (C=C1)C=C (C (OCC)=O)N2 . This indicates that the molecule contains a fluorine atom attached to the 6th carbon of the indole ring, a hydroxy group attached to the 1st carbon, and a methyl group attached to the 2nd carbon .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions, dehydration reactions, and more . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus contributes to high-affinity binding to multiple receptors, which is crucial for developing new therapeutic agents.

Anti-inflammatory Activity

The indole scaffold is found in many synthetic drug molecules that demonstrate anti-inflammatory effects. The structural complexity of indole derivatives allows them to interact with various biological pathways, potentially reducing inflammation in clinical settings .

Anticancer Activity

Indole derivatives are increasingly being recognized for their potential in cancer treatment. They can act on different pathways to inhibit the growth of cancer cells, making them valuable candidates for anticancer drugs . The ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, with its unique structure, may be explored for such applications.

Antimicrobial Activity

The antimicrobial activity of indole derivatives is well-documented. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi, which is essential for developing new antibiotics .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have shown promise as antitubercular agents. Their ability to target the bacteria causing tuberculosis could lead to the development of novel treatments .

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic properties. They may influence insulin secretion or insulin sensitivity, providing a new approach to managing diabetes .

Antimalarial Activity

Malaria is a life-threatening disease caused by Plasmodium parasites. Indole derivatives have antimalarial activity, offering a potential pathway for creating new antimalarial drugs .

Anticholinesterase Activity

Indole derivatives can also serve as anticholinesterase agents, which are used to treat diseases like Alzheimer’s. They work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine .

Future Directions

The future directions for research on Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years , and it is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

properties

IUPAC Name

ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPRBZNIBWUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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